Hordenine

Vue d'ensemble

Description

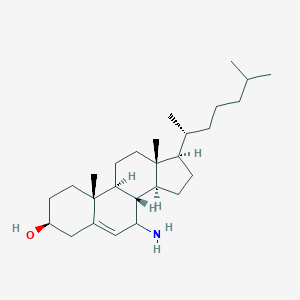

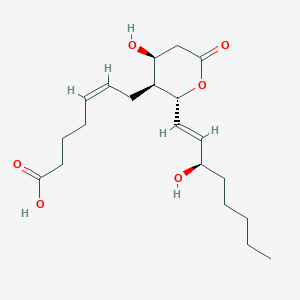

Hordenine is an alkaloid of the phenethylamine class that occurs naturally in a variety of plants, taking its name from one of the most common, barley . It is the N-methyl derivative of N-methyltyramine, and the N, N-dimethyl derivative of the well-known biogenic amine tyramine . It is widely sold as an ingredient of nutritional supplements, with the claims that it is a stimulant of the central nervous system, and has the ability to promote weight loss by enhancing metabolism .

Synthesis Analysis

Hordenine is biosynthesized by the stepwise N-methylation of tyramine, which is first converted to N-methyltyramine, and which, in turn is methylated to hordenine . A novel chemoenzymatic strategy ensures the rapid synthesis of hordenine, a valuable phenolic phytochemical under mild working conditions .Molecular Structure Analysis

The molecular structure of Hordenine is C10H15NO .Physical And Chemical Properties Analysis

Hordenine is a colorless solid with a melting point of 116 to 117 °C and a boiling point of 173 °C at 11 mm Hg . It sublimes at 140-150 °C . It is freely solubilized in H2O, alcohol, ether, and chloroform .Applications De Recherche Scientifique

Treatment of Ulcerative Colitis

Hordenine, a phenethylamine alkaloid found in a variety of plants, exhibits anti-inflammatory and anti-fibrotic effects . It has been studied for its efficacy in treating ulcerative colitis (UC), a chronic inflammatory bowel disease . Hordenine significantly reduced disease activity index (DAI) and levels of pro-inflammatory factors, including interleukin (IL)-6, IL-1β, and tumor necrosis factor alpha (TNF-α), in a dextran sodium sulphate (DSS)-induced UC model . It also alleviated colon tissue oedema, colonic lesions, inflammatory cells infiltration and decreased the number of goblet cells .

Protection of Intestinal Epithelial Barrier Function

In vitro experiments showed that hordenine protected intestinal epithelial barrier function by increasing the expression of tight junction proteins including ZO-1 and occludin . It also promoted the healing of intestinal mucosa .

Inhibition of SPHK-1/S1PR1/STAT3 Signaling

Hordenine reduced the expression of sphingosine kinase 1 (SPHK1), sphingosine-1-phosphate receptor 1 (S1PR1), and ras-related C3 botulinum toxin substrate 1 (Rac1), and it inhibited the expression of phosphorylated signal transducer and activator of transcription 3 (p-STAT3) in colon tissues . This suggests that hordenine may be effective in UC treatment owing to pharmacological mechanisms that favor mucosal healing and the inhibition of SPHK-1/S1PR1/STAT3 signaling .

Promotion of Hair Regrowth

Hordenine has been found to significantly enhance the proliferation of primary mouse dermal-papilla cells (DPCs) and increase their activity in a dose-dependent manner . It also markedly promoted the elongation of the hair shaft in the model of in vitro-cultured mouse vibrissa follicle and accelerated hair regrowth in a mouse model of depilation-induced hair regeneration .

Activation of Wnt Signaling Pathway

Hordenine treatments greatly upregulated nuclear β-catenin and its downstream gene expression such as Lef1, Axin2, Cyclin D1 and ALP in DPCs and mouse hair follicles . This indicates that Hordenine can effectively enhance DPCs’ activity and accelerate hair regrowth through activating the Wnt/β-catenin signaling pathway .

Potential Treatment for Hyperpigmentation, Diabetes, and Fibrosis

Hordenine is effective in treating hyperpigmentation, fighting diabetes and resisting fibrosis and acute inflammation . However, more research is needed to fully understand the underlying mechanisms and potential applications in these areas.

Mécanisme D'action

Target of Action

Hordenine, a phenethylamine alkaloid, primarily targets the Monoamine Oxidase (MAO) enzyme . This enzyme is responsible for breaking down neurotransmitters in synaptic clefts, thus limiting their time of action . Hordenine also targets sphingosine kinase 1 (SPHK1), sphingosine-1-phosphate receptor 1 (S1PR1), and ras-related C3 botulinum toxin substrate 1 (Rac1) .

Mode of Action

Hordenine acts by inhibiting the action of MAO to a certain degree . By blocking the action of MAO, hordenine indirectly increases the effects of different neurotransmitters . It also reduces the expression of SPHK1, S1PR1, and Rac1 .

Biochemical Pathways

Hordenine affects the biochemical pathways related to the production of cAMP . It also influences the SPHK-1/S1PR1/STAT3 signaling pathway . By inhibiting these pathways, hordenine can have a variety of effects on the body, including anti-inflammatory and anti-fibrotic effects .

Pharmacokinetics

The pharmacokinetics of hordenine reveal that it has an alpha-phase half-life of about 3 minutes and a beta-phase half-life of about 35 minutes . After oral administration of hordenine (2.0 mg/kg bwt), peak plasma levels of about 0.15 μg/ml are observed 1 hour after dosing, followed by a slow multi-exponential decline in blood levels of the drug .

Result of Action

Hordenine has been found to have a variety of molecular and cellular effects. It significantly reduces levels of pro-inflammatory factors, including interleukin (IL)-6, IL-1β, and tumor necrosis factor alpha (TNF-α) . It also alleviates colon tissue edema, colonic lesions, inflammatory cells infiltration and decreases the number of goblet cells . Moreover, hordenine protects intestinal epithelial barrier function by increasing the expression of tight junction proteins including ZO-1 and occludin .

Action Environment

The action of hordenine can be influenced by various environmental factors. For instance, the synthesis of hordenine can be achieved under mild working conditions through a novel chemoenzymatic strategy . This approach reduces the process environmental impact and improves its space-time yield to 2.68 g L−1h−1 .

Safety and Hazards

Hordenine is possibly unsafe when taken by mouth. It is similar in structure to stimulants found in bitter orange. In theory, hordenine might have similar stimulant effects and side effects such as rapid heart rate and high blood pressure . There is not enough reliable information about the safety of taking hordenine if you are pregnant or breast feeding .

Orientations Futures

Hordenine may have promising potential for controlling nosocomial pathogens . It can effectively enhance Dermal Papilla Cells’ activity and accelerate hair regrowth through activating the Wnt/β-catenin signaling pathway . Therefore, these findings suggest Hordenine/its derivatives may be potentially used for preventing and treating alopecia in the future .

Propriétés

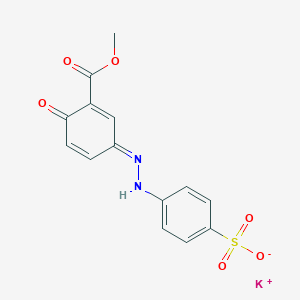

IUPAC Name |

4-[2-(dimethylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBCEEMXQZUPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3595-05-9 (unspecified sulfate), 6027-23-2 (hydrochloride), 622-64-0 (sulfate[2:1]), 62493-39-4 (sulfate[1:1]) | |

| Record name | Hordenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046096 | |

| Record name | Hordenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hordenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7 mg/mL | |

| Record name | Hordenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Hordenine | |

CAS RN |

539-15-1 | |

| Record name | Hordenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hordenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hordenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-dimethylaminoethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HORDENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3489CA082 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hordenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117.5 °C | |

| Record name | Hordenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Hordenine acts as a biased agonist of the dopamine D2 receptor [, ]. It has also been shown to inhibit norepinephrine uptake [].

A: Hordenine's activation of dopamine D2 receptors can influence a variety of behaviors, including alcohol consumption and relapse drinking in mice []. Additionally, it can modulate monoaminergic signaling in the brain, affecting locomotor activity and potentially contributing to its inhibitory effects on alcohol addiction-associated behaviors [].

A: Yes, hordenine demonstrates binding affinity to serotonin and dopamine transporters []. It also activates dopamine D3, adrenergic α1A, and α2A receptors []. Studies suggest it may influence the Wnt/β-catenin signaling pathway, promoting hair regrowth and activating dermal papilla cells [].

A: Hordenine acts as a quorum sensing inhibitor in various bacteria, including Serratia marcescens and Pseudomonas aeruginosa [, ]. It disrupts biofilm formation and reduces the production of virulence factors in these bacteria, highlighting its potential as a biocontrol agent [, , ].

ANone: The molecular formula of hordenine is C10H15NO, and its molecular weight is 165.23 g/mol.

ANone: The provided research does not indicate any direct catalytic properties of hordenine.

A: Yes, molecular docking and molecular dynamics simulations were used to study the interaction between hordenine and pyruvate dehydrogenase kinase 3 (PDK3) []. These studies revealed that hordenine binds to the active site of PDK3 and forms stable interactions, suggesting its potential as a PDK3 inhibitor [].

A: Research comparing tyramine, methyl tyramine, hordenine, and hordenine methiodide on blood pressure and bronchodilation suggests structural modifications, particularly methylation, can significantly influence pharmacological activity [].

ANone: The provided research does not delve into specific formulation strategies for hordenine.

A: The U.S. Food and Drug Administration (FDA) considers hordenine a "new dietary ingredient (NDI)" for which a notification is required but has not been submitted []. Therefore, products containing hordenine are currently considered "adulterated" [].

A: Hordenine is rapidly absorbed after oral consumption of beer, with maximum plasma concentrations reached within 0-60 minutes []. It undergoes phase-II metabolism, primarily through sulfation and glucuronidation []. The elimination half-life of free hordenine in plasma ranges from 52.7-66.4 minutes []. Approximately 9.9% of the ingested dose is excreted in urine within 24 hours []. Another study suggests hordenine's bioavailability might be limited by efflux transport back into the intestinal lumen and first-pass metabolism in intestinal epithelial cells [].

A: Yes, oral administration of hordenine in horses resulted in no observable changes in heart rate, respiratory rate, body temperature, or behavior, unlike intravenous administration []. This suggests significant first-pass metabolism when hordenine is consumed orally [].

A: In a mouse model of ulcerative colitis, hordenine demonstrated therapeutic benefits by reducing disease activity index, pro-inflammatory cytokine levels (IL-6, IL-1β, TNF-α), and alleviating colonic damage []. It appears to protect intestinal barrier function by upregulating tight junction proteins (ZO-1, occludin) and promoting mucosal healing []. Mechanistically, hordenine suppressed the SPHK-1/S1PR1/STAT3 signaling pathway in this model [].

A: In vitro and in vivo studies demonstrated that hordenine promotes hair regrowth []. It enhances the proliferation and activity of dermal papilla cells, key players in hair follicle development and growth []. This effect is attributed to the activation of the Wnt/β-catenin signaling pathway, evidenced by increased expression of downstream genes (Lef1, Axin2, Cyclin D1, ALP) [].

ANone: The provided research does not specifically address resistance mechanisms to hordenine.

ANone: The research provided does not focus on drug delivery or targeting strategies for hordenine.

ANone: The provided research does not discuss biomarkers related to hordenine efficacy or treatment monitoring.

ANone: Several analytical methods have been used to quantify hordenine:

- Direct analysis in real time - high-resolution mass spectrometry (DART-HRMS) allows for rapid identification and quantification of hordenine in complex plant matrices [].

- High-performance liquid chromatography (HPLC) coupled with various detection methods, including fluorescence detection [] and mass spectrometry (MS) [, , , ], is widely used for hordenine analysis in various matrices.

- Thin layer chromatography (TLC) coupled with fluorescence scanning has been employed for quantifying hordenine in reed canary grass [].

ANone: The provided research does not offer information on the environmental impact or degradation of hordenine.

A: While not explicitly discussed, one study mentions using 1-methoxy-ethanol as a solvent for hordenine during analysis, indicating its solubility in this organic solvent [].

A: Yes, a DART-HRMS method for quantifying hordenine in plant material was validated according to US FDA guidelines [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)

![11-acetyl-6H-benzo[b][1]benzazepin-5-one](/img/structure/B123004.png)